The compound CCF642 was synthesized as part of research efforts to develop novel inhibitors targeting protein disulfide isomerases, which play critical roles in protein folding and maintaining cellular homeostasis. Its chemical classification includes:
The compound's structure features multiple functional groups that contribute to its biological activity, including sulfonyl and nitrogen-containing moieties .
CCF642 was synthesized using a multi-step organic synthesis approach, which involved several key reactions:
This synthetic route highlights the complexity involved in generating CCF642 and underscores the importance of each step in achieving the desired purity and biological activity.
The molecular structure of CCF642 reveals several critical features that contribute to its function as a protein disulfide isomerase inhibitor:
The structural analysis indicates that the compound's design allows for effective engagement with the target enzyme, enhancing its potential therapeutic efficacy.
CCF642 primarily functions through its inhibition of protein disulfide isomerases, leading to several consequential chemical reactions:
These reactions underscore the compound's mechanism as a potent anti-cancer agent.
The mechanism of action for CCF642 involves several interconnected processes:
This multifaceted approach highlights CCF642's potential as a targeted therapy for resistant forms of cancer.
CCF642 possesses several notable physical and chemical properties:
Understanding these properties is essential for optimizing formulations for therapeutic use.
CCF642 has significant implications for scientific research and therapeutic development:
Protein disulfide isomerases (PDIs), particularly PDIA1, are endoplasmic reticulum (ER)-resident chaperones essential for the folding and structural integrity of disulfide-bond-containing proteins. Multiple myeloma (MM) cells exhibit extreme dependence on PDIs due to their unparalleled secretory burden—producing up to 10,000 immunoglobulins per cell per second [1] [5]. This high protein flux forces MM cells to operate at the limits of ER capacity, making PDIs critical for maintaining proteostasis and avoiding lethal ER stress [7]. Among PDI isoforms, PDIA1 is overexpressed in 80% of relapsed/refractory MM cases and correlates inversely with survival, positioning it as a master regulator of MM cell survival [5] [7]. Mechanistically, PDIA1 catalyzes disulfide bond formation, isomerization, and reduction during immunoglobulin folding. Inhibition disrupts this process, causing irreversible accumulation of misfolded proteins and proteotoxic stress [1].
Table 1: Key PDI Isoforms Targeted in Multiple Myeloma
Isoform | Function in MM | Binding by CCF642 |
---|---|---|
PDIA1 (A1) | Primary disulfide reductase for immunoglobulins | Yes |
PDIA3 (A3) | ERp57; glycoprotein folding | Yes |
PDIA4 (A4) | ERp72; oxidative folding | Yes |
PDIA6 (A5) | P5; moderate isomerase activity | No |
CCF642 is a first-in-class small-molecule inhibitor that covalently binds the CGHCK motif within the catalytic thioredoxin-like domains of PDIA1, A3, and A4. This binding inhibits reductase activity with an IC₅₀ of 2.9 µM—100-fold more potently than earlier inhibitors like PACMA31 [1] [4] [8]. Key mechanistic and therapeutic features include:
Table 2: Preclinical Profile of CCF642 and Its Optimized Analog
Property | CCF642 | CCF642-34 |
---|---|---|
PDIA1 IC₅₀ | 2.9 µM | 0.8 µM |
Solubility | Poor in aqueous solutions | Improved via structural modification |
Administration | Intraperitoneal | Oral |
Resistance Overcome | Bortezomib resistance | Yes |
Key Mechanism | Covalent CGHCK motif binding | Enhanced PDIA1 specificity |
Proteasome inhibitors (PIs) like bortezomib face inevitable resistance in MM, with median survival post-relapse dropping to <6 months [3] [6] [9]. Resistance mechanisms create a dependency shift that CCF642 exploits:
Table 3: Resistance Mechanisms in Myeloma and CCF642’s Counteractions
Resistance Mechanism | CCF642’s Action |
---|---|
Proteasome subunit mutations (e.g., PSMB5) | Bypasses proteasome dependency by targeting upstream PDI |
Chronic ER stress adaptation | Induces acute, lethal ER stress via PDI inhibition |
CAM-DR/SFM-DR | Nanoformulations overcome niche-mediated resistance |
Epigenetic plasticity | Synergizes with HDAC inhibitors to eliminate tolerant cells |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7